molecular formula C7H10ClNS B7798283 4-(Methylmercapto)aniline hydrochloride CAS No. 39870-00-3

4-(Methylmercapto)aniline hydrochloride

Cat. No.: B7798283
CAS No.: 39870-00-3
M. Wt: 175.68 g/mol
InChI Key: KJEMNQKJPWKBON-UHFFFAOYSA-N
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Description

4-(Methylmercapto)aniline hydrochloride is an organic compound with the molecular formula C7H10ClNS. It is a derivative of aniline, where the aniline ring is substituted with a methylmercapto group at the para position and is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylmercapto)aniline hydrochloride can be synthesized from 4-nitrothioanisole through a reduction process. The general synthetic route involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-(Methylmercapto)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced further to remove the methylmercapto group.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives without the methylmercapto group.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-(Methylmercapto)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methylmercapto)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the methylmercapto group can undergo oxidation and reduction reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)aniline: Similar structure but without the hydrochloride salt.

    4-Aminothioanisole: Another name for 4-(methylmercapto)aniline.

    4-Methylsulfanylaniline: A compound with a similar functional group but different substituents.

Uniqueness

4-(Methylmercapto)aniline hydrochloride is unique due to its combination of an amino group and a methylmercapto group, which allows it to participate in a wide range of chemical reactions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

4-methylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEMNQKJPWKBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482879
Record name 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39870-00-3
Record name Benzenamine, 4-(methylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39870-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLMERCAPTOANILINE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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